molecular formula C16H16N2O3 B4177546 methyl 4-[(N-phenylglycyl)amino]benzoate

methyl 4-[(N-phenylglycyl)amino]benzoate

Cat. No. B4177546
M. Wt: 284.31 g/mol
InChI Key: QRROGIIHIYVZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(N-phenylglycyl)amino]benzoate, also known as MPGB, is a synthetic compound that has gained attention in the scientific community due to its potential applications as a research tool. MPGB is a member of the class of glycine transporter inhibitors and has been studied for its ability to modulate glycine neurotransmission in the central nervous system.

Mechanism of Action

Methyl 4-[(N-phenylglycyl)amino]benzoate acts as a competitive inhibitor of GlyT1, binding to the same site as glycine and preventing its reuptake into the presynaptic terminal. This leads to an increase in extracellular glycine levels, which can then bind to the glycine-binding site on the NMDA receptor, leading to an increase in NMDA receptor function. The exact mechanism by which methyl 4-[(N-phenylglycyl)amino]benzoate modulates NMDA receptor function is not fully understood, but it is thought to involve changes in the phosphorylation state of the receptor and alterations in downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 4-[(N-phenylglycyl)amino]benzoate are largely dependent on the concentration and duration of exposure. In general, methyl 4-[(N-phenylglycyl)amino]benzoate has been shown to increase extracellular glycine levels and modulate NMDA receptor function in a dose-dependent manner. At low concentrations, methyl 4-[(N-phenylglycyl)amino]benzoate has been shown to enhance long-term potentiation (LTP) and improve cognitive function in animal models. At higher concentrations, methyl 4-[(N-phenylglycyl)amino]benzoate can lead to excitotoxicity and neuronal damage. The physiological effects of methyl 4-[(N-phenylglycyl)amino]benzoate are still being studied, but it has been shown to have potential therapeutic applications in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 4-[(N-phenylglycyl)amino]benzoate in lab experiments include its ability to selectively modulate glycine neurotransmission and its well-characterized mechanism of action. methyl 4-[(N-phenylglycyl)amino]benzoate has also been shown to be effective in a variety of in vitro and in vivo models, making it a versatile research tool. However, there are also limitations to using methyl 4-[(N-phenylglycyl)amino]benzoate in lab experiments. One limitation is its potential toxicity at high concentrations, which can lead to cell death and confound experimental results. Another limitation is the lack of specificity for GlyT1, as methyl 4-[(N-phenylglycyl)amino]benzoate can also inhibit other transporters and receptors at high concentrations.

Future Directions

There are several future directions for research on methyl 4-[(N-phenylglycyl)amino]benzoate. One area of interest is the development of more selective GlyT1 inhibitors with fewer off-target effects. Another area of interest is the investigation of the role of glycine neurotransmission in other neurological disorders such as epilepsy and traumatic brain injury. Additionally, the therapeutic potential of methyl 4-[(N-phenylglycyl)amino]benzoate in the treatment of various neurological disorders should be further explored in clinical trials. Overall, methyl 4-[(N-phenylglycyl)amino]benzoate represents a promising research tool for investigating the role of glycine neurotransmission in the central nervous system and has potential therapeutic applications in the treatment of neurological disorders.

Scientific Research Applications

Methyl 4-[(N-phenylglycyl)amino]benzoate has been studied extensively for its potential applications in neuroscience research. It has been shown to inhibit glycine transporter 1 (GlyT1), a protein responsible for the reuptake of glycine from the synaptic cleft, leading to an increase in extracellular glycine levels. This increase in glycine levels has been shown to modulate N-methyl-D-aspartate (NMDA) receptor function, leading to changes in synaptic plasticity and neuronal excitability. methyl 4-[(N-phenylglycyl)amino]benzoate has been used in a variety of in vitro and in vivo studies to investigate the role of glycine neurotransmission in various neurological disorders such as schizophrenia, depression, and Alzheimer's disease.

properties

IUPAC Name

methyl 4-[(2-anilinoacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-21-16(20)12-7-9-14(10-8-12)18-15(19)11-17-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRROGIIHIYVZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790489
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

methyl 4-[(N-phenylglycyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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